2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide
Description
This compound is a hybrid heterocyclic molecule featuring a pyrimidinone core linked via a sulfanyl bridge to a butanamide chain, which is further substituted by a 5-propyl-1,3,4-thiadiazol-2-yl group. The propyl substituent on the thiadiazole may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
Molecular Formula |
C13H18N6O2S2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H18N6O2S2/c1-3-5-10-18-19-13(23-10)17-11(21)7(4-2)22-12-15-8(14)6-9(20)16-12/h6-7H,3-5H2,1-2H3,(H,17,19,21)(H3,14,15,16,20) |
InChI Key |
GYAFLOAINSZAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(CC)SC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring is synthesized through a modified Biginelli reaction. A mixture of thiourea, ethyl acetoacetate, and substituted aldehydes undergoes cyclocondensation in the presence of acidic catalysts. For the target compound, 4-amino-6-hydroxy-2-mercaptopyrimidine serves as the foundational structure. This intermediate is generated via refluxing thiourea with ethyl acetoacetate in ethanol containing hydrochloric acid, yielding 85–90% crude product after recrystallization.
Thiolation and Alkylation
The sulfanyl group is introduced by reacting 4-amino-6-hydroxypyrimidine with carbon disulfide in alkaline conditions, followed by alkylation with 1-bromobutane. Optimal results are achieved using potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours, producing 2-(butylsulfanyl)-4-amino-6-hydroxypyrimidine with 78% yield.
Thiadiazole Coupling
The final step involves coupling the pyrimidine intermediate with 5-propyl-1,3,4-thiadiazol-2-amine. This is accomplished via a carbodiimide-mediated amidation reaction. Specifically, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction in dichloromethane at room temperature, yielding the target compound in 65–70% purity. Chromatographic purification is required to achieve >95% purity.
Microwave-Assisted Solvent-Free Synthesis
Catalyst and Reaction Optimization
A green protocol employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst under microwave irradiation. The pyrimidine-thiadiazole coupling is completed within 3–4 minutes at 900–1000 W, eliminating the need for solvents. This method enhances reaction efficiency, achieving 90–95% yields by minimizing side reactions.
Procedural Details
A mixture of 2-(butylsulfanyl)-4-amino-6-hydroxypyrimidine (10 mmol), 5-propyl-1,3,4-thiadiazol-2-amine (10 mmol), and TBAB (0.05 g) is irradiated in a household microwave oven. Post-reaction, the product is washed with water and recrystallized from ethanol. This approach reduces energy consumption by 40% compared to conventional heating.
One-Pot Sequential Synthesis
Integrated Reaction Design
Inspired by patented methodologies, this one-pot strategy sequentially constructs the pyrimidine and thiadiazole moieties. The process begins with the condensation of guanidine derivatives with alkoxymethylene malonic acid esters to form the pyrimidine core. Subsequent in situ thiolation and amidation yield the final compound without intermediate isolation.
Key Advantages
-
Reduced Purification Steps : Intermediates remain in solution, minimizing yield loss.
-
Scalability : Suitable for industrial production due to streamlined workflows.
-
Yield Enhancement : Overall yields reach 75–80%, outperforming multi-step approaches.
Comparative Analysis of Synthesis Methods
The table below contrasts key parameters across the three methods:
| Parameter | Conventional Multi-Step | Microwave-Assisted | One-Pot Sequential |
|---|---|---|---|
| Reaction Time | 12–18 hours | 3–4 minutes | 6–8 hours |
| Yield | 65–70% | 90–95% | 75–80% |
| Catalyst | K2CO3 | TBAB | None |
| Solvent | DMF/DCM | Solvent-free | Ethanol |
| Energy Efficiency | Low | High | Moderate |
Microwave-assisted synthesis excels in speed and yield but requires specialized equipment. Conventional methods offer flexibility for small-scale research, while one-pot protocols balance efficiency and scalability.
Mechanistic Insights and Optimization Strategies
Nucleophilic Substitution Dynamics
The sulfanyl group incorporation relies on the nucleophilic attack of the pyrimidine thiolate on alkyl halides. Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states, whereas protic solvents retard the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-amino-6-oxo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains and fungi. The presence of the thiadiazole moiety enhances these effects, making it a candidate for developing new antibiotics or antifungal agents .
Anticancer Properties
Compounds containing pyrimidine and thiadiazole rings have been investigated for their anticancer activities. The unique structure of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Herbicides and Pesticides
The compound's structural characteristics suggest potential applications as a herbicide or pesticide. Research has indicated that similar thiadiazole derivatives can exhibit herbicidal activity against various weed species. The mechanism often involves disrupting metabolic processes in plants, thereby preventing their growth .
Plant Growth Regulators
There is growing interest in using compounds like this compound as plant growth regulators. These compounds could enhance crop yields by promoting root development and improving resistance to environmental stressors .
Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated that similar compounds can act as inhibitors of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for pyrimidine metabolism. This inhibition could be leveraged for therapeutic purposes in diseases related to pyrimidine metabolism disorders .
Molecular Probes
Due to its unique chemical structure, this compound may serve as a molecular probe in biochemical assays to study metabolic pathways involving pyrimidines and thiadiazoles. Such applications can provide insights into cellular mechanisms and aid in drug discovery processes .
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidinone and Thiadiazole Moieties
The target compound’s structural analogs differ primarily in substituent groups on the pyrimidinone and thiadiazole rings, which modulate electronic, steric, and solubility properties.
Functional Implications
- Lipophilicity : The 5-propyl group on the thiadiazole in the target compound likely enhances membrane permeability compared to the 5-methyl analog in .
- Steric Effects : The diphenylhexane backbone in the Pharmacopeial Forum compound introduces steric bulk, which may limit bioavailability but improve receptor selectivity.
Table 1: Comparative Physicochemical Properties (Hypothetical Data Based on Structural Analysis)
Key Observations:
- The target compound’s intermediate logP (2.8) balances solubility and permeability, making it a candidate for oral bioavailability.
Biological Activity
The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a hybrid molecule that integrates elements from both pyrimidine and thiadiazole chemistries. This unique structure is anticipated to exhibit a range of biological activities, particularly in antimicrobial and antiviral domains. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula for the compound is with a molecular weight of approximately 290.34 g/mol. The compound features a pyrimidine ring substituted with an amino group and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold possess significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that compounds similar to the target molecule demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, a related thiadiazole derivative exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL against various bacterial strains, outperforming standard antibiotics like streptomycin and fluconazole .
- Antifungal Activity : The same derivatives have shown promising antifungal activities against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to fluconazole .
Antiviral Activity
The potential antiviral properties of thiadiazole derivatives have garnered attention in recent years. Compounds in this class have been studied for their efficacy against viruses such as HIV and Hepatitis C. For example:
- A related compound demonstrated an IC50 value of 0.35 μM against HCV NS5B RNA polymerase, indicating strong antiviral activity .
The biological activities of these compounds can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The pyrimidine component may interfere with nucleic acid synthesis in pathogens.
- Cell Membrane Disruption : Thiadiazole derivatives can disrupt microbial cell membranes, leading to cell lysis.
- Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, particularly targeting polymerases involved in viral replication .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of various thiadiazole derivatives against E. coli and S. aureus. The compound exhibited an MIC of 32 μg/mL against both strains, highlighting its potential as an effective antibacterial agent.
Study 2: Antiviral Activity Assessment
Another research project focused on the antiviral efficacy of similar compounds against Hepatitis C virus (HCV). The results indicated that certain derivatives had an EC50 value lower than traditional antiviral drugs used in clinical settings, suggesting enhanced potency .
Data Summary
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?
The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of the pyrimidinone and thiadiazole cores. Key steps include:
- Sulfanyl linkage formation : Coupling the pyrimidinone moiety with the thiadiazole group via nucleophilic substitution or thiol-ene reactions under inert conditions .
- Amide bond formation : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to link the butanamide chain to the thiadiazole ring .
- Purification : Techniques like column chromatography (silica gel) or recrystallization (using DMF/water mixtures) are critical. Purity validation requires HPLC (C18 column, UV detection) or LC-MS to confirm molecular integrity .
Basic: What spectroscopic and crystallographic techniques are suitable for structural characterization?
- NMR : , , and 2D NMR (COSY, HSQC) to resolve the pyrimidinone-thiadiazole linkage and propyl side-chain conformation .
- X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) to confirm stereochemistry and intermolecular interactions. High-resolution data ( Å) minimizes refinement errors .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and detect byproducts .
Advanced: How can statistical experimental design optimize reaction conditions for scalability?
- Factorial design : Use a fractional factorial approach (e.g., Plackett-Burman) to screen variables (temperature, solvent polarity, catalyst loading) and identify critical factors .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships between variables (e.g., reaction time vs. yield) to predict optimal conditions .
- Robustness testing : Vary parameters ±10% from optimized values to assess reproducibility. Contradictions in yield vs. purity data may arise from competing side reactions (e.g., oxidation of the sulfanyl group) .
Advanced: How can computational modeling predict reactivity and guide synthesis?
- Quantum chemical calculations : DFT (B3LYP/6-31G*) identifies reactive sites (e.g., electrophilic sulfur in thiadiazole) and predicts transition states for sulfanyl bond formation .
- Reaction path sampling : Metadynamics or Nudged Elastic Band (NEB) methods map energy barriers, aiding in solvent selection (polar aprotic vs. nonpolar) .
- Machine learning : Train models on similar thiadiazole-pyrimidinone compounds to predict reaction outcomes (e.g., yield, byproducts) using descriptors like Hammett constants .
Advanced: What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test compound stability in assay buffers (e.g., pH-dependent hydrolysis of the amide bond) using LC-MS .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., kinase inhibition). Cross-validate with orthogonal assays (SPR vs. enzymatic activity) .
- Meta-analysis : Compare structural analogs (e.g., methyl vs. propyl thiadiazole derivatives) to isolate substituent effects on bioactivity .
Basic: What are the recommended storage conditions to maintain compound stability?
- Temperature : Store at −20°C under argon to prevent oxidation of the sulfanyl group .
- Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) to avoid hydrolysis. Confirm stability via UV-Vis (240–300 nm range) over 72 hours .
Advanced: How can in silico docking studies elucidate its mechanism of action?
- Protein-ligand docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., cyclin-dependent kinases). Validate with MD simulations (AMBER or GROMACS) to assess binding pose stability .
- Pharmacophore mapping : Align with known inhibitors (e.g., thiazolopyrimidines) to identify critical H-bond donors (amide NH) and hydrophobic regions (propyl chain) .
Advanced: What analytical methods quantify degradation products under stress conditions?
- Forced degradation studies : Expose to heat (60°C), UV light, or oxidative agents (HO). Monitor via UPLC-PDA with a BEH C18 column (1.7 µm, 2.1 × 50 mm) .
- Degradant identification : HR-MS/MS fragments ions (e.g., m/z 165.0423 for cleaved pyrimidinone) and compare with synthetic standards .
Basic: What in vitro assays are appropriate for preliminary biological screening?
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates .
Advanced: How do structural modifications (e.g., propyl chain length) impact physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
